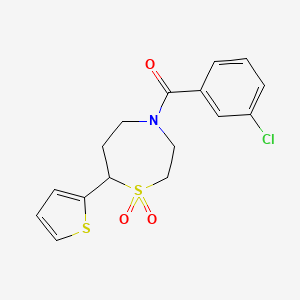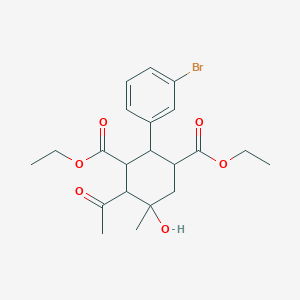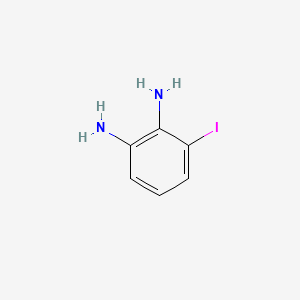
3-Iodobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodobenzene-1,2-diamine is an organic compound with the molecular formula C6H7IN2 It consists of a benzene ring substituted with an iodine atom and two amino groups at the 1 and 2 positions
Mechanism of Action
Mode of Action
The specific mode of action of 3-Iodobenzene-1,2-diamine is currently unknown . The compound’s interaction with its targets and the resulting changes would require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .
Biochemical Analysis
Biochemical Properties
It is known that iodobenzene, a related compound, is more reactive than bromobenzene or chlorobenzene due to the weaker C–I bond This suggests that 3-Iodobenzene-1,2-diamine may also exhibit high reactivity, potentially interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Iodobenzene has been shown to have a bimodal effect on the receptor cell tuned to benzoic acid (BA) of the female silk moth Bombyx mori . It is possible that this compound could have similar effects on certain types of cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Iodobenzene, a related compound, is known to react readily with magnesium to form the Grignard reagent, phenylmagnesium iodide . This suggests that this compound might also undergo similar reactions, potentially leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that iodobenzene, a related compound, can be prepared in the laboratory from aniline via the diazotization reaction . This suggests that this compound might also be synthesized in a laboratory setting, and its effects over time, including stability, degradation, and long-term effects on cellular function, could be studied in in vitro or in vivo studies.
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions . The characterisation of drug metabolising enzyme is necessary in order to determine the toxic metabolites of drugs . It is possible that this compound could be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodobenzene-1,2-diamine can be synthesized through several methods. One common approach involves the iodination of 1,2-diaminobenzene. This reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to achieve the desired substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale iodination reactions with optimized conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Iodobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: It can engage in coupling reactions such as the Sonogashira coupling and Heck reaction, facilitated by the iodine substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or nitroso derivatives.
Coupling Products: Complex organic molecules with extended conjugation or functional groups.
Scientific Research Applications
3-Iodobenzene-1,2-diamine has diverse applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Iodobenzene-1,3-diamine: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
Phenyliodine(III) diacetate (PIDA): A hypervalent iodine compound used as an oxidizing agent in organic synthesis.
Iodobenzene: The simplest aryl iodide, used as a synthetic intermediate in various organic reactions.
Uniqueness: 3-Iodobenzene-1,2-diamine is unique due to the combination of iodine and two amino groups on adjacent positions of the benzene ring. This unique structure imparts distinct reactivity and makes it valuable in synthesizing complex organic molecules and exploring new chemical reactions.
Properties
IUPAC Name |
3-iodobenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGYMGXNLJHVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2541901.png)
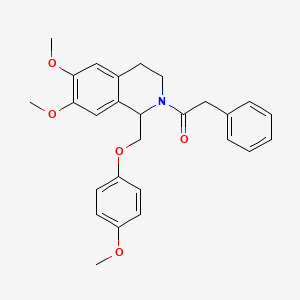
![2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2541904.png)
![3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2541906.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2541909.png)
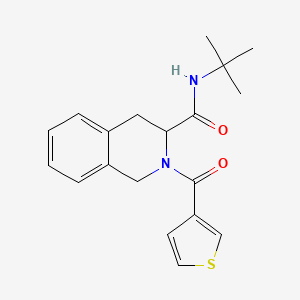

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone](/img/structure/B2541915.png)
![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2541918.png)
![1-(Benzylamino)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2541919.png)

